2-(Trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-(Trifluoromethyl)pyridine-3-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an acetonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound . These methods ensure the efficient and scalable production of 2-(Trifluoromethyl)pyridine-3-acetonitrile for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-(Trifluoromethyl)pyridine-3-acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is involved in the synthesis of drugs with improved potency and selectivity.
Industry: The compound is used in the production of crop-protection products and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, leading to its biological activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
2,3,5-Trichloropyridine: Used as an intermediate in the synthesis of various agrochemicals.
2-Fluoropyridine: Known for its use in pharmaceutical synthesis.
2-Methoxy-4-(trifluoromethyl)pyridine: Retains herbicidal properties and is used in crop protection.
Uniqueness: 2-(Trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and selectivity .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-6(3-4-12)2-1-5-13-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJGXAOLWPNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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